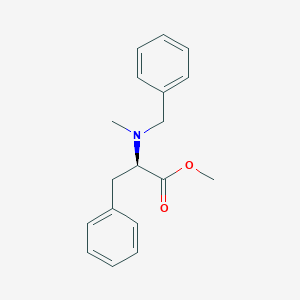![molecular formula C2H8Cl2N4S2 B7839993 [C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride](/img/structure/B7839993.png)
[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylisothiocyanate is a chemical reagent widely used in the field of biochemistry, particularly in the sequencing of amino acids in polypeptides
准备方法
Synthetic Routes and Reaction Conditions
Phenylisothiocyanate can be synthesized through the reaction of aniline with carbon disulfide and chlorine. The reaction typically involves the following steps:
Formation of Phenylthiourea: Aniline reacts with carbon disulfide in the presence of a base to form phenylthiourea.
Oxidation: Phenylthiourea is then oxidized using chlorine to produce phenylisothiocyanate.
The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, phenylisothiocyanate is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes purification steps such as distillation and crystallization to remove impurities.
化学反应分析
Types of Reactions
Phenylisothiocyanate undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with primary amines to form thiourea derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines to form phenylthiourea derivatives.
Bases: Used to deprotonate amines and facilitate the reaction.
Solvents: Common solvents include acetonitrile and pyridine.
Major Products
The major products formed from reactions with phenylisothiocyanate include phenylthiourea derivatives and various heterocyclic compounds, depending on the reaction conditions and reagents used.
科学研究应用
Phenylisothiocyanate is extensively used in scientific research, particularly in:
Protein Sequencing: It is a key reagent in the Edman degradation method for sequencing amino acids in polypeptides.
Amino Acid Analysis: Used for pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC).
Chemical Synthesis: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Used to study protein structure and function by modifying amino acids.
作用机制
Phenylisothiocyanate reacts with the amino groups of amino acids to form phenylthiocarbamyl derivatives. This reaction occurs under alkaline conditions and is followed by acid hydrolysis to release the modified amino acid. The mechanism involves the formation of a covalent bond between the isothiocyanate group and the amino group, resulting in the formation of a stable thiourea linkage.
相似化合物的比较
Phenylisothiocyanate is unique in its ability to selectively react with amino groups, making it an essential reagent for protein sequencing. Similar compounds include:
Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Used for amino acid protection in peptide synthesis.
Dansyl Chloride: Used for labeling amino acids and peptides for fluorescence detection.
o-Phthalaldehyde (OPA): Used for amino acid derivatization in HPLC.
Phenylisothiocyanate stands out due to its specific application in the Edman degradation method and its ability to produce stable derivatives for amino acid analysis.
属性
IUPAC Name |
[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
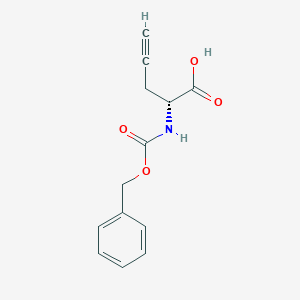
![(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
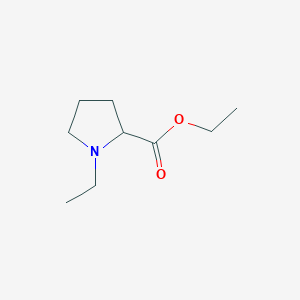

![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)
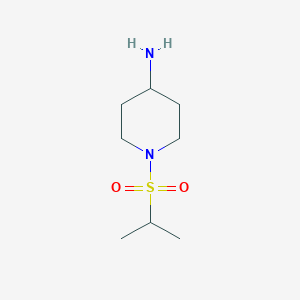


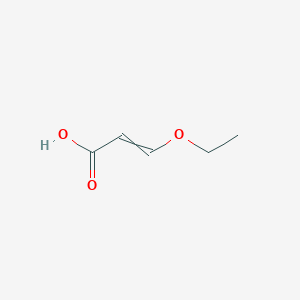

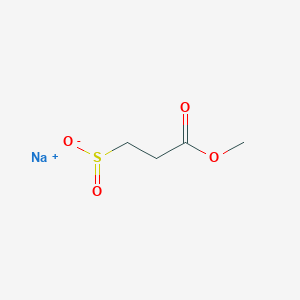
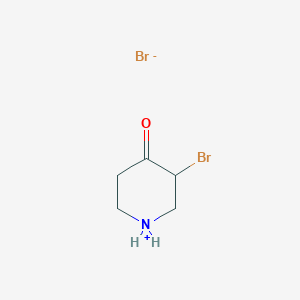
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7839987.png)
